![molecular formula C20H21NO2 B14146501 1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one CAS No. 846061-61-8](/img/structure/B14146501.png)
1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by the presence of a benzo[f]chromen-3-one core structure, which is fused with a 4-methylpiperidin-1-ylmethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[f]chromen-3-one Core: This step involves the cyclization of appropriate starting materials to form the benzo[f]chromen-3-one core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the 4-Methylpiperidin-1-ylmethyl Group: The next step involves the introduction of the 4-methylpiperidin-1-ylmethyl group to the benzo[f]chromen-3-one core. This is typically achieved through nucleophilic substitution reactions, where the benzo[f]chromen-3-one core is reacted with a suitable piperidine derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Common reagents used in industrial production include strong acids, bases, and organic solvents.
化学反应分析
Types of Reactions
1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[f]chromen-3-one core or the piperidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery. It is evaluated for its pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. It is also investigated for its potential use in the production of dyes and pigments.
作用机制
The mechanism of action of 1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.
相似化合物的比较
Similar Compounds
1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-2-one: This compound is structurally similar but differs in the position of the chromenone core.
1-[(4-Methylpiperidin-1-yl)methyl]benzo[e]chromen-3-one: This compound has a different fusion pattern of the chromenone core.
4-Methylpiperidin-1-ylmethyl derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
属性
CAS 编号 |
846061-61-8 |
|---|---|
分子式 |
C20H21NO2 |
分子量 |
307.4 g/mol |
IUPAC 名称 |
1-[(4-methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C20H21NO2/c1-14-8-10-21(11-9-14)13-16-12-19(22)23-18-7-6-15-4-2-3-5-17(15)20(16)18/h2-7,12,14H,8-11,13H2,1H3 |
InChI 键 |
QKTSAYHGKPREBM-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |
溶解度 |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


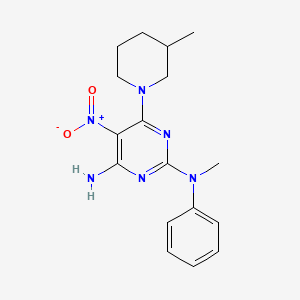
![3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic Acid](/img/structure/B14146428.png)
![(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B14146439.png)
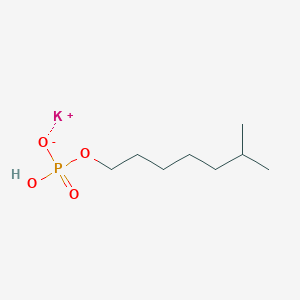
![1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B14146450.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14146458.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)

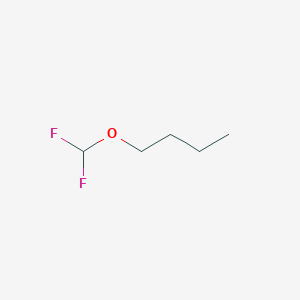
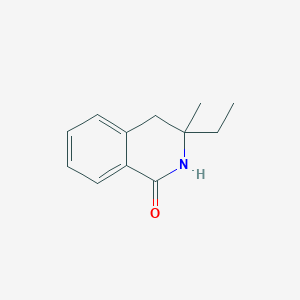
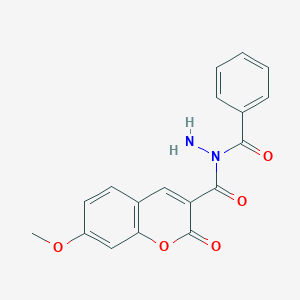
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
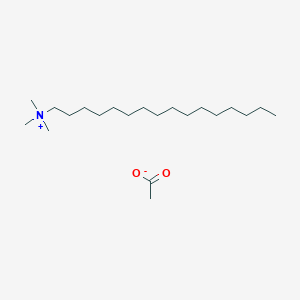
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)
